molecular formula C19H28O2 B14120466 19-Nor-7a-methyltestosterone

19-Nor-7a-methyltestosterone

Cat. No.: B14120466
M. Wt: 288.4 g/mol
InChI Key: YSGQGNQWBLYHPE-XOGXAEGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nor-7a-methyltestosterone, also known as 7α-methyl-19-nortestosterone, is a synthetic androgen and anabolic steroid. It is a potent androgen that is resistant to 5α-reductase, an enzyme that converts testosterone into dihydrotestosterone. This resistance results in decreased activity at the prostate, making it advantageous over testosterone-based regimens for long-term treatment or as part of a male contraceptive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Nor-7a-methyltestosterone typically involves the modification of the testosterone molecule. The process includes the introduction of a methyl group at the 7α position and the removal of the 19-methyl group. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carried out in controlled environments to ensure consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

19-Nor-7a-methyltestosterone has a wide range of scientific research applications:

Mechanism of Action

19-Nor-7a-methyltestosterone exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. The compound also inhibits the release of luteinizing hormone and follicle-stimulating hormone, resulting in decreased testosterone production and spermatogenesis .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11?,14-,15+,16-,17?,18+,19-/m0/s1

InChI Key

YSGQGNQWBLYHPE-XOGXAEGHSA-N

Isomeric SMILES

CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Origin of Product

United States

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